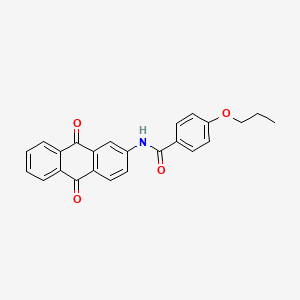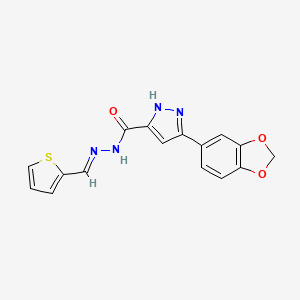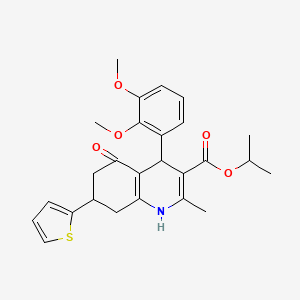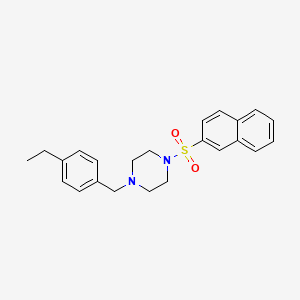![molecular formula C27H20N4O3 B11638067 8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638067.png)
8,9-Bis(4-methoxyphenyl)-2-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of furo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Furo Ring: The furo ring is typically synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts.
Introduction of the Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced through a series of condensation reactions. These reactions may involve the use of hydrazine derivatives and other nitrogen-containing compounds.
Final Assembly: The final step involves the coupling of the furo, triazolo, and pyrimidine rings with the methoxyphenyl and phenyl groups. This step often requires the use of palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The major products of these reactions are often oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution. Common reagents for these reactions include halogens and nitrating agents.
Scientific Research Applications
4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Triazolothiadiazine Derivatives: These compounds also feature a triazole ring and have been explored for their diverse pharmacological activities.
The uniqueness of 4-[8-(4-METHOXYPHENYL)-2-PHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N4O3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
11,12-bis(4-methoxyphenyl)-4-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H20N4O3/c1-32-20-12-8-17(9-13-20)22-23-26-29-25(19-6-4-3-5-7-19)30-31(26)16-28-27(23)34-24(22)18-10-14-21(33-2)15-11-18/h3-16H,1-2H3 |
InChI Key |
SIZIEFLUDJSKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11637985.png)
![2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11637994.png)
![Methyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B11637995.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11637999.png)

![N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11638014.png)
![(5Z)-3-(4-chlorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11638024.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11638030.png)
![4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B11638034.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11638037.png)




